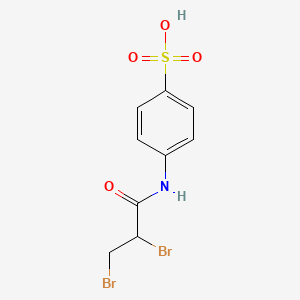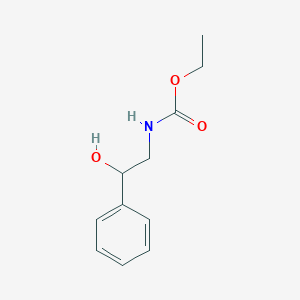![molecular formula C15H21NOS2 B14313196 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine CAS No. 112638-57-0](/img/structure/B14313196.png)
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a phenylpropene structure with two methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3,3-bis(methylsulfanyl)-2-phenylprop-2-en-1-one, which is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond or to convert the methylsulfanyl groups to thiols.
Substitution: The phenyl ring and the morpholine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols or saturated compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological systems.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the morpholine ring and the methylsulfanyl groups may play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)-1-[4-(1-piperidinyl)phenyl]-2-propen-1-one: This compound shares a similar core structure but has a piperidinyl group instead of a morpholine ring.
1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Another related compound with a methylphenyl group instead of a morpholine ring.
Uniqueness
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
112638-57-0 |
|---|---|
Formule moléculaire |
C15H21NOS2 |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
4-[3,3-bis(methylsulfanyl)-2-phenylprop-2-enyl]morpholine |
InChI |
InChI=1S/C15H21NOS2/c1-18-15(19-2)14(13-6-4-3-5-7-13)12-16-8-10-17-11-9-16/h3-7H,8-12H2,1-2H3 |
Clé InChI |
IXJLGZMHHQXCBY-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C(CN1CCOCC1)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


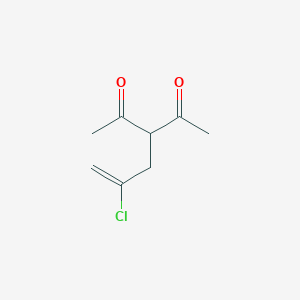
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
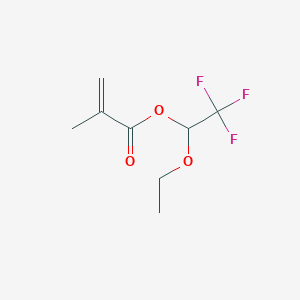
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
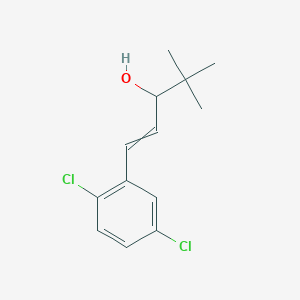
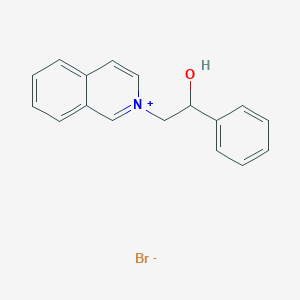
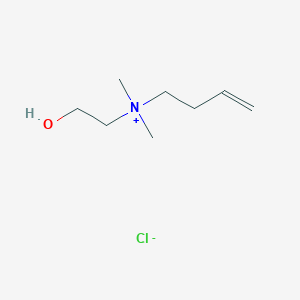

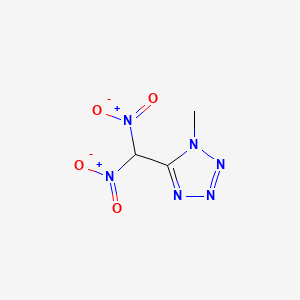
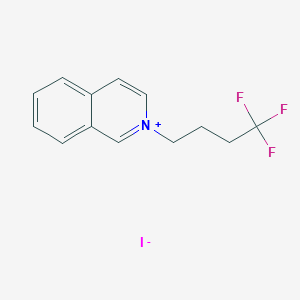
silane](/img/structure/B14313179.png)
